9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a complex organic molecule that features a combination of acridine, tetrazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The methoxy and phenyl groups can be oxidized under specific conditions to form corresponding quinones and other oxidized derivatives.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The tetrazole and acridine moieties are known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acridine derivatives, tetrazole-containing molecules, and methoxyphenyl compounds. Examples include:
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole, which are used in various chemical and biological applications.
Methoxyphenyl Compounds: Molecules like 4-methoxyphenylacetic acid, which have diverse applications in organic synthesis
Uniqueness
The uniqueness of 9-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C32H35N5O4 |
---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
9-[3-methoxy-4-[(1-phenyltetrazol-5-yl)methoxy]phenyl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C32H35N5O4/c1-31(2)14-21-29(23(38)16-31)28(30-22(33-21)15-32(3,4)17-24(30)39)19-11-12-25(26(13-19)40-5)41-18-27-34-35-36-37(27)20-9-7-6-8-10-20/h6-13,28,33H,14-18H2,1-5H3 |
InChI Key |
XLLKWJOIXDKUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=NN=NN5C6=CC=CC=C6)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.